Functional Divergence in Neuromuscular Transmission: Velnacrine Exhibits Wider Concentration Window Between Tetanic Depression and Fade than Tacrine
In the rat phrenic hemidiaphragm preparation, velnacrine demonstrated a pronounced separation between the concentration required to depress tetanic tension (≥1 μM) and that required to induce tetanic fade (≥170 μM), a 170-fold difference. By contrast, tacrine and physostigmine affected both parameters at very similar concentrations, indicating that velnacrine's effects on neuromuscular transmission are mechanistically distinct from those of its structural analog tacrine [1]. This functional divergence suggests that velnacrine may engage additional or different synaptic targets beyond simple AChE inhibition.
| Evidence Dimension | Concentration thresholds for tetanic tension depression versus tetanic fade |
|---|---|
| Target Compound Data | Velnacrine: tetanic tension depression at ≥1 μM; tetanic fade at ≥170 μM |
| Comparator Or Baseline | Tacrine: tetanic tension depression and tetanic fade at similar concentrations (specific numeric values not reported in abstract) |
| Quantified Difference | Velnacrine: ≥170-fold separation between depression and fade thresholds; Tacrine: no substantial separation |
| Conditions | Rat phrenic hemidiaphragm preparation; indirect electrical stimulation |
Why This Matters
This quantitative separation provides a functional signature that distinguishes velnacrine from tacrine in neuromuscular pharmacology studies, enabling precise experimental dissection of AChE inhibitor mechanisms.
- [1] Bosch F, Morales M, Badia A, Baños JE. Effects of velnacrine, tacrine and physostigmine on tetanic twitch responses at the rat neuromuscular junction. Eur J Pharmacol. 1992;222(1):163-6. doi:10.1016/0014-2999(92)90832-o. View Source
